

An In-depth Technical Guide to the Physical Properties of 7-Methylquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Methylquinoline

Cat. No.: B044030

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of **7-Methylquinoline**, a heterocyclic aromatic organic compound. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Core Physical Properties of 7-Methylquinoline

7-Methylquinoline presents as a white to light yellow crystalline powder or a low melting solid/liquid. Its core physical properties, melting and boiling points, are critical parameters for its handling, purification, and application in various chemical syntheses.

Data Presentation: Physical Properties

The following table summarizes the experimentally determined melting and boiling points for **7-Methylquinoline**.

Physical Property	Value (°C)	Value (°F)	Notes
Melting Point	34 - 37 ^[1]	95 - 100 ^[2]	The literature indicates a range, which is common for organic compounds.
Boiling Point	251 - 253 ^[3]	484.7 - 486.5 ^[2]	At standard atmospheric pressure (760 mmHg).

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is fundamental for the characterization and purity assessment of chemical compounds. The following sections detail the standard experimental methodologies for these measurements.

Melting Point Determination: Capillary Method

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The capillary method is a widely used technique for this determination.^{[1][2]}

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar) or a Thiele tube
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle (if the sample is not a fine powder)

Procedure:

- Sample Preparation: A small amount of the **7-Methylquinoline** sample is finely ground, if necessary, to ensure uniform packing. The open end of a capillary tube is pressed into the

sample, and the tube is then inverted and tapped gently to pack the solid into the sealed end. The sample height should be approximately 2-3 mm.[4]

- Apparatus Setup (Mel-Temp): The capillary tube is inserted into the heating block of the melting point apparatus.
- Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer, typically with a small rubber band, ensuring the sample is aligned with the thermometer bulb. This assembly is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), making sure the rubber band is above the oil level.[2]
- Heating and Observation: The apparatus is heated gradually. A rapid heating rate can be used initially to approach the expected melting point, but the rate should be slowed to 1-2 °C per minute as the melting point is neared to ensure accuracy.[2]
- Data Recording: Two temperatures are recorded to define the melting range:
 - The temperature at which the first drop of liquid appears.
 - The temperature at which the entire sample has completely melted into a clear liquid.

A narrow melting range (0.5-2 °C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.[2]

Boiling Point Determination: Distillation and Thiele Tube Methods

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

This method is suitable when a sufficient quantity of the liquid (typically >5 mL) is available.[5]

Apparatus:

- Distillation flask
- Condenser

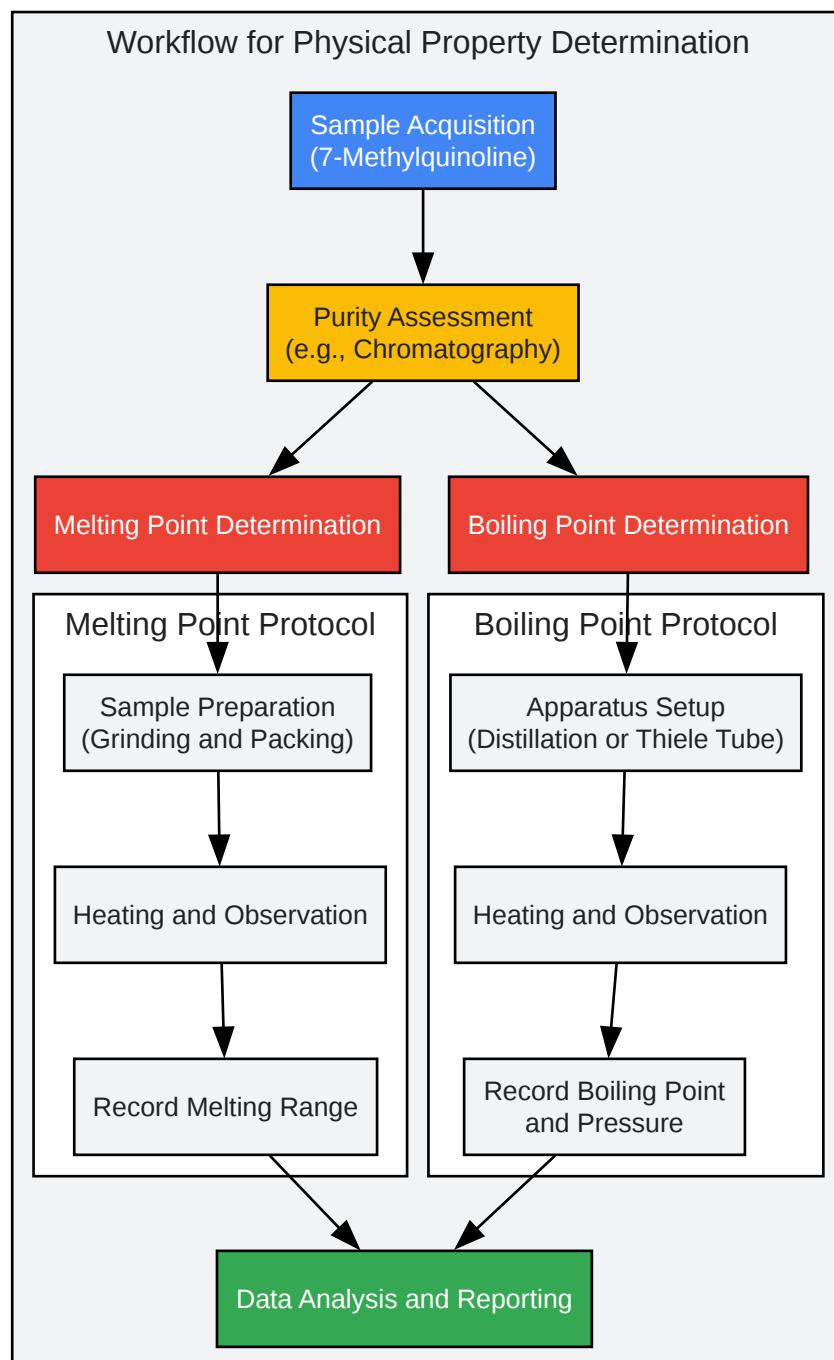
- Receiving flask
- Thermometer
- Heating mantle or oil bath
- Boiling chips

Procedure:

- Apparatus Assembly: The **7-Methylquinoline** sample is placed in the distillation flask along with a few boiling chips to ensure smooth boiling. The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
- Heating: The flask is heated gently.
- Data Recording: As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser. The temperature at which the vapor temperature remains constant while the liquid is distilling is recorded as the boiling point. It is crucial to also record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[6]

This micro-method is ideal when only a small amount of the substance is available.

Apparatus:


- Thiele tube
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Thermometer
- High-boiling point oil

Procedure:

- Sample Preparation: A small amount of liquid **7-Methylquinoline** is placed in the fusion tube. A capillary tube, with its sealed end uppermost, is then placed inside the fusion tube.
- Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing oil.
- Heating and Observation: The Thiele tube is heated. Initially, a stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands. The heating is continued until a continuous and rapid stream of bubbles is observed.
- Data Recording: The heat source is then removed. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[\[7\]](#)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of the physical properties of a chemical compound like **7-Methylquinoline**.

[Click to download full resolution via product page](#)

Caption: General workflow for determining the melting and boiling points of **7-Methylquinoline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SSERC | Melting point determination [sserc.org.uk]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 7-Methylquinoline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b044030#physical-properties-of-7-methylquinoline-melting-point-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com